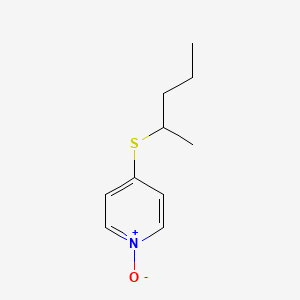
JHW 007 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JHW 007 hydrochloride, chemically known as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride, is a high-affinity dopamine uptake inhibitor. It displays a strong affinity for the dopamine transporter, making it a significant compound in the study of dopamine-related processes and disorders .
科学研究应用
JHW 007 hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study dopamine transporter function and its role in various neurological disorders. Additionally, it has been shown to suppress the effects of cocaine and methamphetamine, making it a potential candidate for the development of treatments for substance abuse disorders .
作用机制
JHW 007 hydrochloride exerts its effects by inhibiting the dopamine transporter, thereby increasing the levels of dopamine in the synaptic cleft. This inhibition is achieved through the binding of JHW 007 to the transporter, preventing the reuptake of dopamine. The compound also affects D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons, which may contribute to its unique pharmacological profile .
生化分析
Biochemical Properties
JHW 007 Hydrochloride interacts primarily with the dopamine transporter (DAT), showing a high affinity (K = 25 nM) compared to other neurotransmitter transporters . This interaction inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft .
Cellular Effects
JHW 007 Hydrochloride influences cell function by modulating dopamine signaling. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling . This can impact various cellular processes, including cell signaling pathways and gene expression related to dopamine signaling .
Molecular Mechanism
The molecular mechanism of action of JHW 007 Hydrochloride involves binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, JHW 007 Hydrochloride has been shown to suppress the effects of cocaine administration in a dose-dependent manner . It also decreases cocaine and methamphetamine self-administration in rats .
Dosage Effects in Animal Models
In animal models, the effects of JHW 007 Hydrochloride vary with different dosages . At lower doses, it suppresses the effects of cocaine administration, while at higher doses, it decreases cocaine and methamphetamine self-administration .
Metabolic Pathways
JHW 007 Hydrochloride is involved in the dopamine metabolic pathway, where it interacts with the dopamine transporter (DAT) to inhibit the reuptake of dopamine . This can affect metabolic flux and metabolite levels, particularly those related to dopamine metabolism .
Transport and Distribution
JHW 007 Hydrochloride is transported and distributed within cells via its interaction with the dopamine transporter (DAT) . This interaction can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of JHW 007 Hydrochloride is likely to be in areas where the dopamine transporter (DAT) is present, given its high affinity for this transporter . This could include dopaminergic neurons in the brain, where DAT is highly expressed .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of JHW 007 hydrochloride involves several steps, starting with the preparation of the bicyclic core structure, followed by the introduction of the bis(4-fluorophenyl)methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure high purity and yield .
Industrial Production Methods: Industrial production of JHW 007 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions: JHW 007 hydrochloride primarily undergoes substitution reactions due to the presence of the methoxy and fluorophenyl groups. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving JHW 007 hydrochloride include strong acids and bases, as well as specific catalysts that facilitate the substitution process. The reactions are typically carried out at controlled temperatures to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of JHW 007 hydrochloride include various substituted derivatives, which can be used for further studies in medicinal chemistry and pharmacology .
相似化合物的比较
Similar Compounds:
- R-modafinil
- Cocaine
- Other dopamine transporter inhibitors
Uniqueness: JHW 007 hydrochloride is unique in its ability to inhibit dopamine uptake without exhibiting significant abuse liability, unlike cocaine. It also shows differential effects on D2 autoreceptor neurotransmission compared to other dopamine transporter inhibitors, making it a valuable tool for studying dopamine-related processes and potential therapeutic applications .
属性
IUPAC Name |
(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYMGBAYGRUKNZ-DHWZJIOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

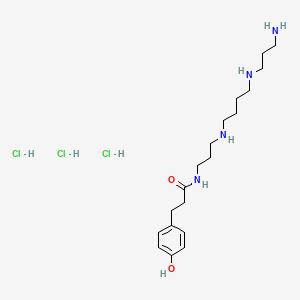
![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)
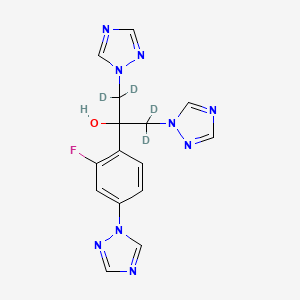




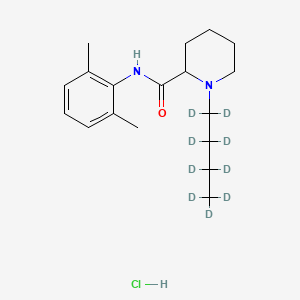
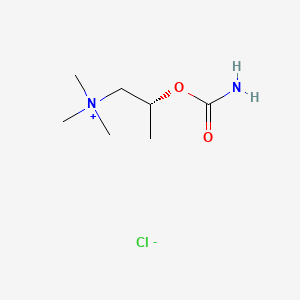
![Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B588516.png)
